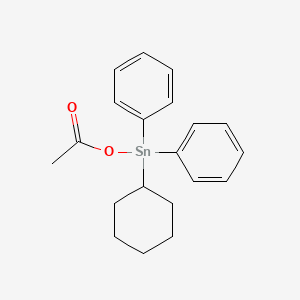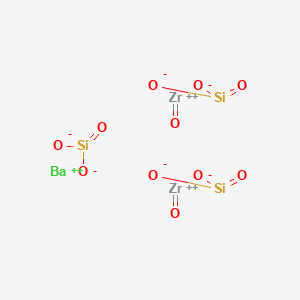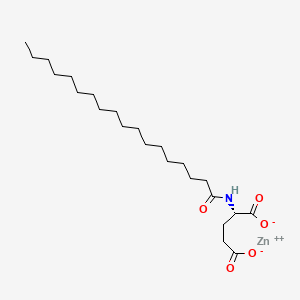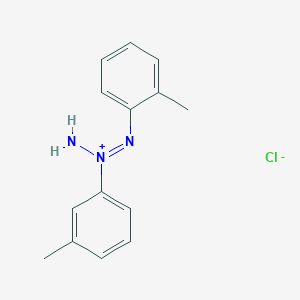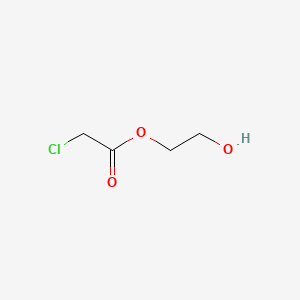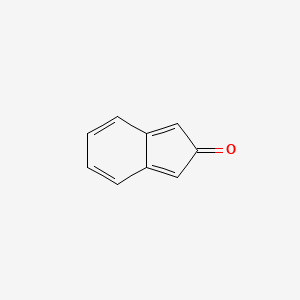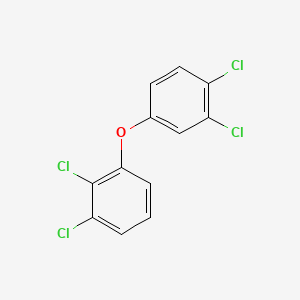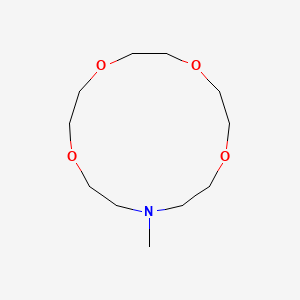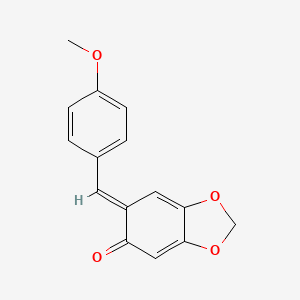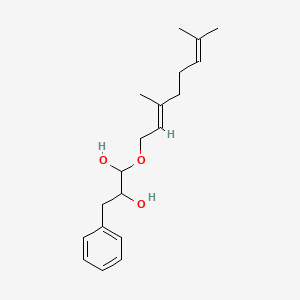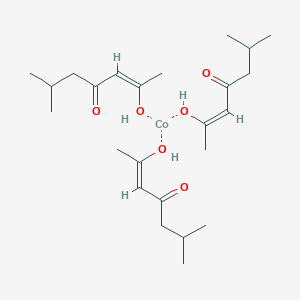
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-((Acetylimino)diethane-1,2-diyl)distearamide: is a synthetic organic compound with the molecular formula C42H83N3O3 and a molecular weight of 678.127 g/mol . It is characterized by its high boiling point of 798.3°C at 760 mmHg and a density of 0.918 g/cm³ . This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-((Acetylimino)diethane-1,2-diyl)distearamide typically involves the reaction of stearic acid with ethylenediamine, followed by acetylation. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction . The process can be summarized as follows:
Step 1: Stearic acid reacts with ethylenediamine to form N,N’-ethane-1,2-diylbis(stearamide).
Step 2: The resulting compound undergoes acetylation to form N,N’-((Acetylimino)diethane-1,2-diyl)distearamide.
Industrial Production Methods: In industrial settings, the production of N,N’-((Acetylimino)diethane-1,2-diyl)distearamide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common .
Chemical Reactions Analysis
Types of Reactions: N,N’-((Acetylimino)diethane-1,2-diyl)distearamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amides or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of simpler amides or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N,N’-((Acetylimino)diethane-1,2-diyl)distearamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of N,N’-((Acetylimino)diethane-1,2-diyl)distearamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
N,N’-ethane-1,2-diylbis(stearamide): Similar in structure but lacks the acetyl group.
N,N’-((Methylimino)diethane-1,2-diyl)distearamide: Similar but with a methyl group instead of an acetyl group.
Uniqueness: N,N’-((Acetylimino)diethane-1,2-diyl)distearamide is unique due to its acetyl group, which enhances its amphiphilic properties and makes it more effective in applications such as drug delivery and surfactant production .
Properties
CAS No. |
85187-61-7 |
|---|---|
Molecular Formula |
C42H83N3O3 |
Molecular Weight |
678.1 g/mol |
IUPAC Name |
N-[2-[acetyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C42H83N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(47)43-36-38-45(40(3)46)39-37-44-42(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-39H2,1-3H3,(H,43,47)(H,44,48) |
InChI Key |
VCQYHVFEMBIZQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


